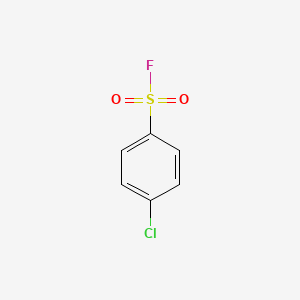

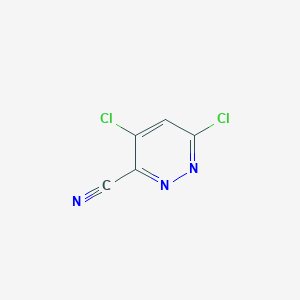

Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)-

説明

Synthesis of Benzimidazole Derivatives

Synthesis Analysis The synthesis of benzimidazole derivatives has been explored in various studies. For instance, novel tripodal-benzimidazole derivatives were synthesized using a Schiff base reaction involving 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine and different diamine derivatives . Another approach involved the synthesis of 2-[(4-chlorophenoxy)methyl]benzimidazoles as selective neuropeptide Y Y1 receptor antagonists, which could potentially be used in antiobesity drugs . Additionally, 5,6-dichloro-benzimidazole derivatives were synthesized as selective androgen receptor antagonists, with a trifluoromethyl group enhancing antagonist activity . The one-pot synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazoles has also been reported, showcasing an efficient method for preparing these derivatives .

Molecular Structure Analysis The molecular and crystal structures of benzimidazole derivatives have been extensively studied. For example, the crystal and molecular structure of a novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole was determined by X-ray diffraction, confirming the tautomeric form of the compound in the solid state . The structure of 2-aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazoles was also determined by X-ray crystallography, providing insights into their optical properties .

Chemical Reactions Analysis Benzimidazole derivatives undergo various chemical reactions that have been characterized in the literature. For instance, the electrochemical behaviors of tripodal-benzimidazole compounds were studied by cyclic voltammetry, revealing peaks with similar characteristics . The bromination of 2-difluoromethyl groups in benzimidazole derivatives was achieved through photolysis, leading to the formation of bromodifluoromethyl benzo-1,3-diazoles .

Physical and Chemical Properties Analysis The physical and chemical properties of benzimidazole derivatives have been analyzed through various spectroscopic methods. The absorption and fluorescence spectra of 2-aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazoles were investigated, showing blue-green fluorescence in dilute solutions . The spectral and theoretical characterization of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles provided insights into their stability and decomposition points .

Antimicrobial and Anticancer Activity

Antimicrobial Activity Several benzimidazole derivatives have demonstrated potent antimicrobial activity. Compounds containing the benzimidazole moiety were synthesized and evaluated for their antibacterial properties, with some showing significant activity against MSSA and MRSA . New 2-Mercaptobenzimidazole derivatives were also synthesized and tested against various bacterial strains and fungi, showing promising antimicrobial activities .

Anticancer Activity The antiproliferative activity of benzimidazole derivatives has been a subject of interest. Novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles were tested in vitro on several human cancer cell lines, with some compounds exhibiting moderate antiproliferative activity . Additionally, N,2,6-trisubstituted 1H-benzimidazole derivatives were found to kill various cancer cells with low micromolar IC50 values .

Potential Applications in Drug Development

Antihypertensive Activity Benzimidazole derivatives have been evaluated for their potential as antihypertensive agents. Specifically, derivatives with angiotensin II receptor antagonist properties were synthesized and showed significant antihypertensive activity in screenings .

Selective Receptor Antagonism The development of selective receptor antagonists is another application of benzimidazole derivatives. For example, novel 2-[(4-chlorophenoxy)methyl]benzimidazoles were evaluated as selective neuropeptide Y Y1 receptor antagonists, with potential applications in treating obesity . Similarly, 5,6-dichloro-benzimidazole derivatives were developed as selective androgen receptor antagonists .

Safety and Hazards

“Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)-” is a halide- and amine-substituted aromatic compound . It can neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

作用機序

Target of Action

Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)-, is a derivative of the benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . These compounds are of wide interest because of their diverse biological and clinical applications

Mode of Action

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Biochemical Pathways

Benzimidazole derivatives have been screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

Pharmacokinetics

The molecular weight of the compound is 255024 , which could influence its pharmacokinetic properties.

Action Environment

Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-, a similar compound, is used as a herbicide for flax and cereals . It can affect you when inhaled and contact can irritate the skin and eyes . Inhaling it can irritate the nose and throat . It may also affect the liver . These effects suggest that environmental factors such as exposure levels and routes of exposure can influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

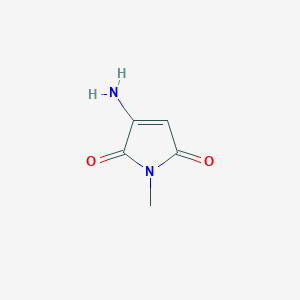

4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFBQHRMRGNHME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195106 | |

| Record name | Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4228-88-0 | |

| Record name | Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine](/img/structure/B3032659.png)

![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B3032662.png)

![2-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B3032673.png)

![6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B3032674.png)